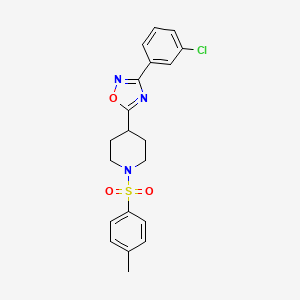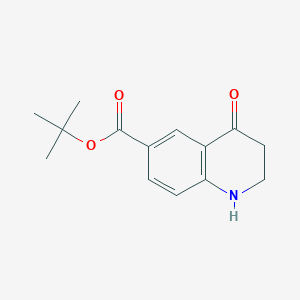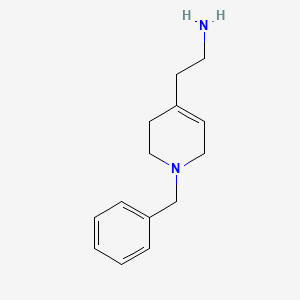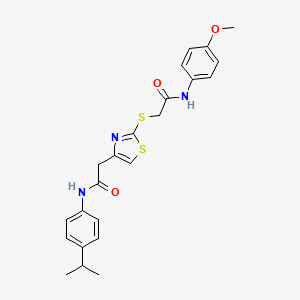
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole, also known as CPOP, is a heterocyclic compound that has been the focus of scientific research due to its potential as a therapeutic agent. CPOP belongs to the class of oxadiazoles, which have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
- Antibacterial and Antifungal Activity : Some oxadiazole derivatives, including those with chlorophenyl groups, have been investigated for their antibacterial and antifungal properties. These compounds show potential as antimicrobial agents against various bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans (Mahanthesha et al., 2021).
Anticancer Potential
- Anticancer Activities : Research into oxadiazole derivatives has revealed their potential in anticancer therapies. For instance, certain oxadiazoles have been evaluated for cytotoxicity against cancer cell lines, such as MCF-7 (breast carcinoma), showing notable efficacy (Mahanthesha et al., 2021). Another study discovered that oxadiazole derivatives can induce apoptosis in cancer cells, further supporting their potential as anticancer agents (Zhang et al., 2005).
Neurodegenerative Disease Research
- Potential in Neurodegenerative Disease Treatment : Certain oxadiazoles, including those with chlorophenyl groups, have shown effectiveness as inhibitors of monoamine oxidase (MAO), which is relevant for treating neurodegenerative diseases like Parkinson's disease (Efimova et al., 2023).
Anti-inflammatory and Anti-thrombotic Effects
- Anti-inflammatory and Anti-thrombotic Properties : Some oxadiazole derivatives have been studied for their anti-inflammatory and anti-thrombotic effects in in-vitro and in-vivo models. These compounds show promise in the development of new pharmaceutical products for treating inflammation and thrombosis (Basra et al., 2019).
Other Applications
- Various Biological Activities : Oxadiazole compounds exhibit a range of biological activities, including potential antitubercular and antioxidant properties. This versatility indicates their broad applicability in medicinal chemistry and drug development (Prathap et al., 2014), (Deshmukh et al., 2017).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-5-7-18(8-6-14)28(25,26)24-11-9-15(10-12-24)20-22-19(23-27-20)16-3-2-4-17(21)13-16/h2-8,13,15H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJFKMFBIWYEAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2356518.png)
![2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid](/img/structure/B2356519.png)
![N-(2-(diethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2356520.png)


![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)


![6-Methoxy-4-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2356530.png)
![N-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2356531.png)
![4-isobutoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356535.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate](/img/structure/B2356536.png)